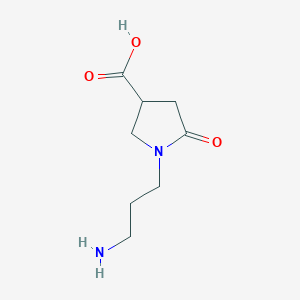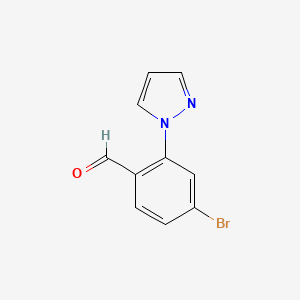
4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromine atom at the 4-position of the benzaldehyde ring and a pyrazole ring attached to the 2-position of the benzaldehyde ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of hydrazine derivatives with aldehydes. For instance, the reaction of 4-bromo-2-formylbenzonitrile with hydrazine hydrate under reflux conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-2-(1H-pyrazol-1-YL)benzoic acid.
Reduction: 4-Bromo-2-(1H-pyrazol-1-YL)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde involves its interaction with specific molecular targets. The pyrazole ring can act as a ligand, binding to metal ions or enzyme active sites. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects. The bromine atom and aldehyde group can also participate in chemical reactions, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: Similar structure but lacks the benzaldehyde group.
4-Bromo-3-ethyl-1-methyl-1H-pyrazole: Contains additional alkyl groups on the pyrazole ring.
4-Bromo-3-tert-butyl-1H-pyrazole: Contains a tert-butyl group on the pyrazole ring.
Uniqueness
4-Bromo-2-(1H-pyrazol-1-YL)benzaldehyde is unique due to the presence of both the bromine atom and the pyrazole ring attached to the benzaldehyde moiety. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C10H7BrN2O |
|---|---|
Peso molecular |
251.08 g/mol |
Nombre IUPAC |
4-bromo-2-pyrazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-2-8(7-14)10(6-9)13-5-1-4-12-13/h1-7H |
Clave InChI |
KOXQIEMPPJNQSA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)C2=C(C=CC(=C2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



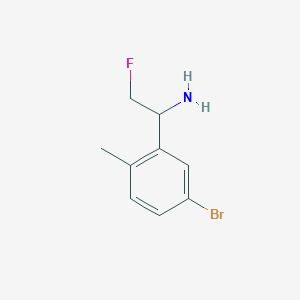
![5-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302341.png)
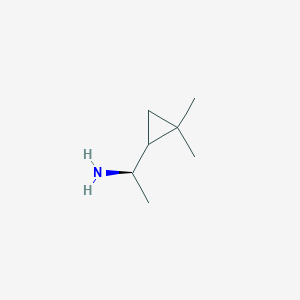
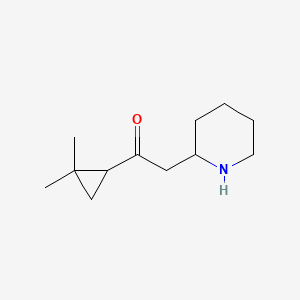
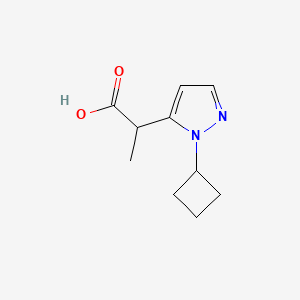
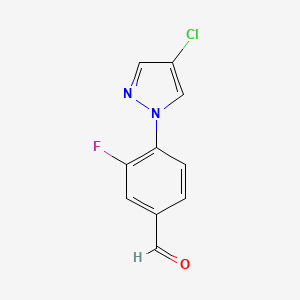


![Methyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13302385.png)
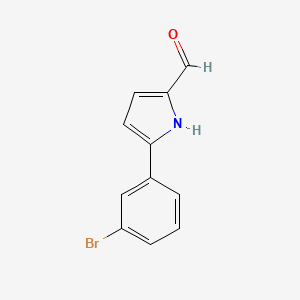
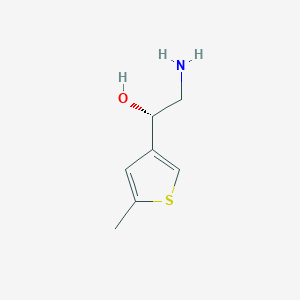
![1-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B13302397.png)
